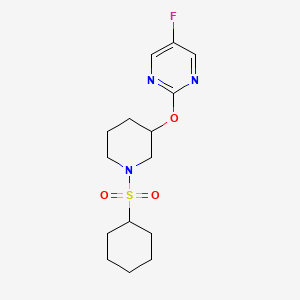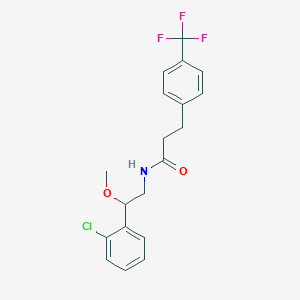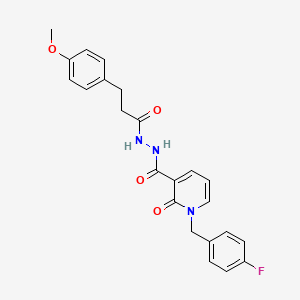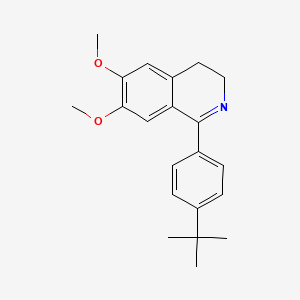
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as TAK-659 and has been studied for its ability to act as a selective inhibitor of protein kinase BTK (Bruton's tyrosine kinase). The inhibition of BTK has been shown to have therapeutic potential in various diseases, including autoimmune disorders and certain types of cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed novel synthetic routes and derivatives of pyridine and naphthyridine, highlighting the versatility of pyridine-based compounds in organic synthesis and their potential applications in developing pharmaceuticals and materials. These synthetic methodologies often involve reactions with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives, indicating the chemical reactivity and utility of such compounds in constructing complex molecular architectures (Abdelrazek et al., 2010).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of N-substituted urea derivatives, including those related to pyridine moieties, have been extensively studied. These compounds exhibit moderate to significant biological activities, underscoring their potential as therapeutic agents. For instance, certain N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas show antimicrobial activity, highlighting the potential of pyridine-urea compounds in developing new antimicrobials (Reddy et al., 2003).
Material Science and Supramolecular Chemistry
In material science and supramolecular chemistry, pyridine-urea derivatives are used to design and synthesize new materials with desirable properties. For example, the formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine demonstrates the application of these compounds in creating novel polymeric and cyclic structures with potential applications in material science and catalysis (Gube et al., 2012).
Optical and Electronic Properties
The study of the key electronic, optical, and nonlinear optical properties of pyridine-containing compounds is crucial for developing new materials for optoelectronics and photonics. These investigations reveal that certain pyridine derivatives exhibit significant electrooptic properties, making them promising candidates for applications in nonlinear optics and as components in optoelectronic devices (Shkir et al., 2018).
Eigenschaften
IUPAC Name |
1-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-25-17-9-14(10-18(26-2)19(17)27-3)23-20(24)22-12-13-6-7-15(21-11-13)16-5-4-8-28-16/h4-11H,12H2,1-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZXHTSOSYTHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2750295.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2750296.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2750298.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2750301.png)
![tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2750302.png)







![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)